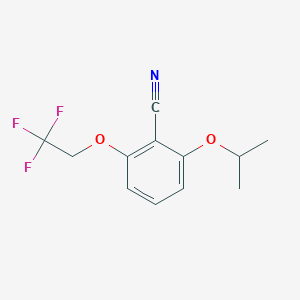

2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile

Description

2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with an isopropoxy group at position 2 and a trifluoroethoxy group at position 6. The molecular formula is C₁₂H₁₂F₃NO₂, with a molecular weight of 259.23 g/mol. The isopropoxy group (OCH(CH₃)₂) introduces steric bulk and electron-donating properties, while the trifluoroethoxy group (OCH₂CF₃) contributes strong electron-withdrawing effects and enhanced lipophilicity.

Properties

IUPAC Name |

2-propan-2-yloxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c1-8(2)18-11-5-3-4-10(9(11)6-16)17-7-12(13,14)15/h3-5,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGFXYPAXBMFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379454 | |

| Record name | 2-[(Propan-2-yl)oxy]-6-(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-05-4 | |

| Record name | 2-[(Propan-2-yl)oxy]-6-(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The introduction of alkoxy groups onto electron-deficient aromatic rings, such as benzonitriles, typically proceeds via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrile group activates specific positions on the ring for substitution. For 2-isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile , a dihalobenzonitrile precursor (e.g., 2,6-dichlorobenzonitrile or 2-chloro-6-fluorobenzonitrile) serves as the starting material. The trifluoroethoxy and isopropoxy groups are introduced sequentially, leveraging the differential reactivity of halogen substituents.

Copper catalysts, such as copper iodide (CuI), facilitate the substitution by forming a transient aryl-copper intermediate. This intermediate reacts with alkoxide nucleophiles (e.g., sodium 2,2,2-trifluoroethoxide or sodium isopropoxide) to yield the desired alkoxybenzonitrile. The process is conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc), which stabilize the alkoxide ions and enhance reaction rates.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

-

Temperature : Reactions are typically conducted at 110–115°C to overcome activation barriers while minimizing side reactions.

-

Molar Ratios : A 2:1 molar excess of alkoxide relative to the halogen substituent ensures complete substitution. For example, substituting 2,6-dichlorobenzonitrile requires two equivalents of sodium 2,2,2-trifluoroethoxide and sodium isopropoxide.

-

Catalyst Loading : Copper iodide at 10–20 mol% relative to the substrate optimizes catalytic activity without promoting decomposition.

Table 1: Representative Conditions for Copper-Mediated Alkoxylation

| Parameter | Trifluoroethoxylation | Isopropoxylation |

|---|---|---|

| Substrate | 2,6-Dichlorobenzonitrile | 2-Chloro-6-(2,2,2-trifluoroethoxy)benzonitrile |

| Alkoxide | NaOCH2CF3 | NaOCH(CH3)2 |

| Solvent | DMF | DMF |

| Temperature (°C) | 110–115 | 110–115 |

| Catalyst (CuI, mol%) | 15 | 15 |

| Yield (%) | 78–82 | 75–80 |

Sequential Alkoxylation Using Palladium Catalysis

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling offers an alternative route, particularly for introducing bulky alkoxy groups. The Miyaura borylation followed by Suzuki-Miyaura coupling has been explored for analogous systems, though direct applications to benzonitriles are less documented. A modified approach involves using aryl halides and alkoxyboronic esters under palladium catalysis. For instance, 2-bromo-6-chlorobenzonitrile can couple with 2,2,2-trifluoroethoxyboronic ester and isopropoxyboronic ester in a stepwise manner.

Challenges and Mitigation

-

Steric Hindrance : The isopropoxy group’s bulkiness necessitates ligands with high steric tolerance, such as XPhos or SPhos.

-

Competitive Side Reactions : Nitrile groups may coordinate to palladium, necessitating protective strategies or ligand tuning.

Table 2: Palladium-Catalyzed Coupling Parameters

| Parameter | Trifluoroethoxylation | Isopropoxylation |

|---|---|---|

| Substrate | 2-Bromo-6-chlorobenzonitrile | 2-Trifluoroethoxy-6-bromobenzonitrile |

| Boronic Ester | (CF3CH2O)Bpin | (iPrO)Bpin |

| Catalyst | Pd(OAc)2/XPhos | Pd(OAc)2/XPhos |

| Base | Cs2CO3 | Cs2CO3 |

| Solvent | THF | THF |

| Yield (%) | 65–70 | 60–68 |

One-Pot Synthesis via Tandem Substitution

Simultaneous Dual Alkoxylation

A one-pot method simplifies the synthesis by performing both alkoxylations sequentially without intermediate isolation. Starting with 2,6-difluorobenzonitrile, the reaction employs a mixture of sodium 2,2,2-trifluoroethoxide and sodium isopropoxide in the presence of CuI. The fluorine atoms’ high electronegativity accelerates substitution, enabling complete conversion within 4–6 hours.

Advantages and Limitations

-

Efficiency : Reduces purification steps and improves overall yield (up to 85%).

-

Regioselectivity Issues : Competing reactions may occur if halogen reactivity is insufficiently differentiated.

Table 3: One-Pot Reaction Optimization

| Parameter | Value |

|---|---|

| Substrate | 2,6-Difluorobenzonitrile |

| Alkoxides | NaOCH2CF3 + NaOCH(CH3)2 |

| CuI (mol%) | 20 |

| Solvent | DMAc |

| Temperature (°C) | 120 |

| Time (h) | 4 |

| Yield (%) | 82–85 |

Purification and Characterization

Workup Procedures

Crude products are typically subjected to aqueous extraction using dichloromethane or ethyl acetate to remove inorganic salts and catalyst residues. Acid-base washes (e.g., 5% NaOH followed by HCl) enhance purity by eliminating unreacted starting materials.

Analytical Validation

-

NMR Spectroscopy : ¹H NMR confirms the absence of halogen peaks (e.g., δ 7.2–7.5 ppm for aromatic protons) and presence of alkoxy signals (δ 4.5–4.8 ppm for trifluoroethoxy; δ 1.2–1.4 ppm for isopropoxy methyl groups).

-

Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 273.1 [M+H]+.

Industrial Applications and Scalability

The compound’s utility as an agrochemical intermediate necessitates scalable methods. Copper-mediated approaches are preferred for large-scale production due to lower catalyst costs and operational simplicity. Recent advances in continuous-flow reactors further enhance throughput, achieving kilogram-scale synthesis with >80% yield .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or trifluoroethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary amines.

Scientific Research Applications

Drug Development

The unique structural characteristics of 2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile suggest potential applications in drug development. The trifluoroethoxy group has been associated with improved pharmacokinetic properties in various compounds. For instance, drugs containing trifluoromethyl groups have shown enhanced metabolic stability and bioavailability .

Case Study: Trifluoromethyl Group in Drug Design

- Compound: Ubrogepant

- Application: Approved for the treatment of migraines; the trifluoromethyl group contributes to its efficacy and stability.

- Mechanism: The compound acts as a CGRP receptor antagonist, providing relief from migraine symptoms.

Interaction Studies

Preliminary studies indicate that this compound may interact with enzymes or receptors involved in metabolic pathways. Understanding these interactions is crucial for elucidating the compound's mechanisms of action and potential therapeutic uses.

Material Science Applications

The compound's unique properties also make it a candidate for use in material science, particularly in the development of fluorinated polymers. Fluorinated compounds are known for their thermal stability and resistance to chemical degradation.

Polymer Chemistry

Fluorinated polymers are widely used in coatings and insulation materials due to their superior chemical resistance and thermal stability. The incorporation of this compound into polymer matrices could enhance these properties.

Data Table: Comparison of Fluorinated Polymers

| Polymer Type | Key Properties | Applications |

|---|---|---|

| PTFE | High thermal stability, low friction | Coatings, seals |

| FEP | Excellent chemical resistance | Electrical insulation |

| PVDF | Good mechanical strength | Chemical processing |

Biological Studies

Research into the biological activities of compounds similar to this compound has revealed significant anti-cancer properties. For example, derivatives with similar functional groups have demonstrated efficacy against glioblastoma cells by lowering glucose levels significantly in tested models .

Biological Activity

2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 175204-05-4

- Molecular Formula : C16H16F3NO2

- Molecular Weight : 321.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoroethoxy group enhances lipophilicity, potentially improving membrane permeability and interaction with cellular components.

- Receptor Modulation : The compound may act as a modulator of specific receptors involved in neurotransmission and other signaling pathways.

- Enzyme Interaction : It is hypothesized that the compound can influence enzyme activities through competitive inhibition or allosteric modulation.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, fluorinated compounds have been shown to enhance the efficacy of photodynamic therapy (PDT) in tumor models:

| Compound | Mechanism | Effect on Tumor Growth |

|---|---|---|

| Fluorinated Phthalocyanine | PDT | Complete regression in 20% of treated mice |

| Non-fluorinated Analog | PDT | Limited efficacy |

The incorporation of fluorinated groups often leads to improved biodistribution and cellular uptake, which may be applicable to the studied compound.

Neuroprotective Effects

Research has suggested that certain benzonitrile derivatives possess neuroprotective effects. The modulation of AMPA receptors by related compounds indicates potential benefits in treating neurodegenerative diseases:

| Study | Findings |

|---|---|

| US10611730B2 | Benzimidazolone derivatives showed modulation of AMPA receptors associated with reduced anxiety and improved cognitive functions. |

Case Studies

- Study on Fluorinated Compounds : A comparative analysis was conducted on the biological activity of fluorinated versus non-fluorinated compounds. Results indicated that fluorination significantly enhanced cellular uptake and photodynamic efficacy, leading to better therapeutic outcomes in cancer models.

- Neuroprotection Research : A study highlighted the neuroprotective effects of similar benzonitrile compounds against oxidative stress in neuronal cells, suggesting a mechanism involving the scavenging of reactive oxygen species (ROS).

Comparison with Similar Compounds

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile (CAS 119584-74-6)

- Molecular Formula: C₉H₅F₄NO

- Molecular Weight : 219.14 g/mol

- Key Differences :

- The fluorine atom at position 2 is a strong electron-withdrawing group, reducing the benzene ring’s electron density compared to the electron-donating isopropoxy group in the target compound.

- Lower molecular weight (219.14 vs. 259.23 g/mol) due to the smaller substituent.

- Predicted logP: ~1.8 (vs. ~2.5 for the target compound), indicating reduced lipophilicity .

| Property | 2-Isopropoxy-6-(trifluoroethoxy)benzonitrile | 2-Fluoro-6-(trifluoroethoxy)benzonitrile |

|---|---|---|

| Molecular Weight (g/mol) | 259.23 | 219.14 |

| Substituent (Position 2) | OCH(CH₃)₂ (electron-donating) | F (electron-withdrawing) |

| Predicted logP | ~2.5 | ~1.8 |

| Steric Bulk | High | Low |

Benzotriazole Derivatives with Alkoxy Substituents

Compounds such as 2-(2'-hydroxy-5'-methyl-3'-cyclohexyloxyphenyl)benzotriazole () feature bulky alkoxy groups (e.g., cyclohexyloxy). While structurally distinct from benzonitriles, these highlight substituent trends:

- Larger alkoxy groups (e.g., cyclohexyloxy) increase steric hindrance and lipophilicity more significantly than isopropoxy .

- Electron-donating alkoxy groups activate aromatic rings toward electrophilic substitution, similar to the isopropoxy group in the target compound .

Role of the Trifluoroethoxy Group

The trifluoroethoxy group (OCH₂CF₃) is a hallmark of fluorinated pharmaceuticals due to its ability to:

- Enhance Metabolic Stability : The CF₃ group resists oxidative degradation, prolonging half-life .

- Increase Lipophilicity : Contributes to improved membrane permeability, as seen in drugs like Lansoprazole-related compounds (), where trifluoroethoxy groups enhance bioavailability .

| Compound Type | Core Structure | Trifluoroethoxy Role |

|---|---|---|

| Target Benzonitrile | Benzonitrile | Balances lipophilicity and electron effects |

| Lansoprazole Analogs | Benzimidazole | Stabilizes binding to proton pump targets |

Pharmacokinetic and Physicochemical Trends

- Metabolic Stability : The trifluoroethoxy group’s resilience to metabolism is shared with fluorinated drugs like Celecoxib and Sitagliptin , where fluorine atoms reduce CYP450-mediated degradation .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Anhydrous DMF or THF |

| Temperature | 80–100°C (substitution) |

| Light Source | 254-nm UV (photochemical) |

| Yield | 60–75% (after purification) |

Advanced: How can stereochemical outcomes of intermediates be resolved during synthesis?

Answer:

Stereoisomerism in bicyclic intermediates (e.g., from photochemical reactions) requires advanced characterization:

- Deuterium Labeling: Track protonation pathways to distinguish endo vs. exo adducts .

- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB.

- X-ray Crystallography: Resolve absolute configurations of crystalline intermediates .

Key Challenge: Rapid sigmatropic rearrangements may obscure stereochemical assignments. Use low-temperature NMR (-40°C) to slow dynamics .

Basic: What analytical techniques confirm purity and structural identity?

Answer:

- NMR Spectroscopy: , , and NMR to verify substituent positions and electronic environments. The trifluoroethoxy group shows distinct signals at δ -75 to -80 ppm .

- HPLC: Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 220–254 nm.

- Mass Spectrometry: ESI-MS or GC-MS for molecular ion confirmation (expected m/z: 299.19) .

Advanced: How do electron-withdrawing groups (EWGs) influence nitrile reactivity?

Answer:

The isopropoxy and trifluoroethoxy groups reduce electron density at the nitrile, enhancing resistance to nucleophilic attack. Computational studies (DFT) predict:

- Electrostatic Potential Maps: Highlight electron-deficient regions near the nitrile.

- Reactivity Trends: Nucleophilic additions (e.g., Grignard reactions) require harsher conditions (e.g., elevated temperatures or Lewis acid catalysts) .

Basic: What storage conditions ensure compound stability?

Answer:

- Moisture Sensitivity: Store under inert gas (Ar/N) in sealed vials with desiccants.

- Temperature: -20°C for long-term storage; avoid repeated freeze-thaw cycles.

- Light Sensitivity: Protect from UV light using amber glass .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitutions?

Answer:

- DFT Calculations: Use Gaussian or ORCA software to compute Fukui indices or local softness parameters.

- Example: For bromination, the meta position to EWGs is favored due to decreased electron density at ortho/para sites .

Q. Table 2: Predicted Regioselectivity (Electrophilic Bromination)

| Position | Fukui Index () | Reactivity Ranking |

|---|---|---|

| Meta | 0.12 | 1st |

| Para | 0.08 | 2nd |

| Ortho | 0.05 | 3rd |

Basic: What impurities are common, and how are they identified?

Answer:

- By-products: Unreacted starting materials, over-alkylated derivatives, or hydrolyzed nitriles.

- Detection: GC-MS or NMR to identify trifluoroethoxy-related impurities .

Advanced: How to address contradictions in reported reaction yields for fluorinated analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.